![molecular formula C13H8O4 B2504159 1,3-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 54245-10-2](/img/structure/B2504159.png)

1,3-dihydroxy-6H-benzo[c]chromen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

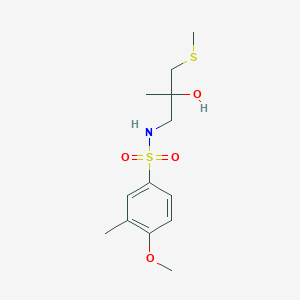

Description

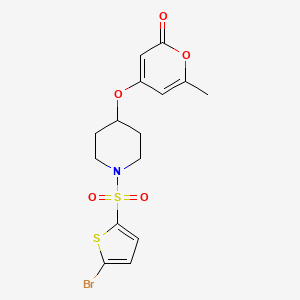

1,3-Dihydroxy-6H-benzo[c]chromen-6-one is a compound that belongs to the class of benzo[c]chromen-6-ones, which are characterized by a chromene ring fused to a benzene ring. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-ones can be achieved through various methods. One approach involves the carbanion-induced base-catalyzed synthesis, which allows for the formation of highly functionalized benzo[c]chromen-6-ones through ring-transformation reactions of 6-aryl-2H-pyran-2-ones . Another method is a metal-free one-pot synthesis starting from 3,4-dichlorocoumarins and butadienes using a tandem photo-thermal-photo reaction sequence, which does not require metal catalysts or peroxide promoters . Additionally, regioselective [3+3] cyclizations of 1,3-bis(silyl enol ethers) have been used to prepare benzo[c]chromen-6-ones .

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-ones has been characterized by various spectroscopic techniques. For instance, the synthesis of novel isomeric benzo[c]chromen-6-ones has been confirmed by IR, NMR, and HRESIMS data, and their structures have been further supported by crystallography . Computational studies, including density-functional theory (DFT) and single-crystal X-ray diffraction, have been used to investigate the structural features of related chromen-2-one derivatives .

Chemical Reactions Analysis

Benzo[c]chromen-6-ones can undergo a variety of chemical reactions. Photo-reorganization of chromen-4-ones has been shown to lead to the formation of angular pentacyclic compounds and rearranged chromenones . The synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been achieved through an oxidant-free three-component reaction under green conditions, demonstrating the versatility of these compounds in multi-component synthesis . Domino reactions involving 1,3-bis-silyl enol ethers have also been utilized to synthesize fluorescent benzo[c]chromen-6-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c]chromen-6-ones are influenced by their molecular structure. For example, the fluorescence and metal interaction properties of racemic tetrahydro-benzo[c]chromen-6-one derivatives have been investigated, revealing that substituents can significantly affect the fluorescent properties of these compounds . The biological evaluation of hydroxylated benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors has shown that these compounds can exhibit comparable activity to established Alzheimer's Disease treatments .

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Dihydroxy-6H-benzo[c]chromen-6-one, as part of the 6H-Benzo[c]chromen-6-ones family, is significant in synthetic chemistry. These compounds are core structures in secondary metabolites with pharmacological importance. Synthetic protocols for these compounds include Suzuki coupling reactions, radical mediated cyclization, and Michael addition with dicarbonyl compounds, as reviewed by Mazimba (2016) (Mazimba, 2016).

Biological Activity

6H-Benzo[c]chromen-6-ones have been explored for their biological activities. For instance, certain derivatives have shown potential as cholinesterase inhibitors, indicating their use in cognitive disorders like Alzheimer's Disease (Gulcan et al., 2014) (Gulcan et al., 2014). Additionally, some 6H-Benzo[c]chromen-6-ones derivatives have been evaluated as phosphodiesterase II inhibitors, with potential in treating neurodegenerative diseases (Tang et al., 2021) (Tang et al., 2021).

Fluorescence and Spectroscopy

These compounds have been investigated for their fluorescence properties. For example, certain derivatives show fluorescence enhancement in the presence of metals, suggesting potential applications in spectrofluorometry (Gülcan et al., 2022) (Gülcan et al., 2022).

Green Chemistry Applications

The synthesis of 6H-Benzo[c]chromen-6-ones also aligns with green chemistry principles. An example is the oxidant-free, three-component synthesis of these compounds under environmentally friendly conditions (Vachan et al., 2019) (Vachan et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1,3-dihydroxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological processes.

Mode of Action

This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to hormonal stimulation, leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of processes regulated by cAMP and cGMP. For instance, it has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases . This is likely due to the role of cAMP and cGMP in neuronal signal transduction.

properties

IUPAC Name |

1,3-dihydroxybenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h1-6,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXAGAKGJMXVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3OC2=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)